2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide
Description
NMR Spectroscopy
- ¹H NMR : Peaks corresponding to the aromatic protons of the benzyl and 4-chlorophenyl groups would appear in the 6.5–8.0 ppm range. The piperidine protons would resonate between 1.5–3.5 ppm, depending on substitution and conformation.
- ¹³C NMR : Carbonyl carbons (acetamide) would appear near 170 ppm, while aromatic carbons would cluster between 120–150 ppm.
IR Spectroscopy
Key absorption bands would include:
- Amide I band : ~1650–1700 cm⁻¹ (C=O stretch).
- N–H stretch : ~3300–3500 cm⁻¹ (amide NH).
- C–Cl stretch : ~550–600 cm⁻¹ (aromatic chlorine).
Mass Spectrometry (MS)
- Molecular ion peak : Expected at m/z 357.88 (M⁺) with isotopic contributions from chlorine (m/z 359.88, 361.88).
- Fragmentation patterns : Cleavage of the acetamide bond may yield fragments corresponding to the 4-chlorophenyl group and the benzylpiperidine moiety.
Crystallographic Data and Conformational Analysis
No crystallographic data (e.g., X-ray diffraction) are available in the provided sources. However, the compound’s conformational flexibility can be inferred from its structural elements:
- Piperidine ring : Chair conformations are likely dominant, with the benzyl group occupying an equatorial position to minimize steric strain.
- Acetamide linker : Free rotation around the C–N bond allows for variable spatial arrangements between the piperidine and 4-chlorophenyl groups.
Molecular modeling studies (e.g., using semi-empirical methods) could predict low-energy conformers, but experimental validation is required.
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-17-6-8-19(9-7-17)23-20(25)14-22-18-10-12-24(13-11-18)15-16-4-2-1-3-5-16/h1-9,18,22H,10-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPDBLHJOLYQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Intermediate: The synthesis begins with the preparation of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Acylation Reaction: The benzylpiperidine intermediate is then reacted with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Neurological Disorders
Research indicates that 2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide may exhibit various biological activities, particularly in the central nervous system. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, possibly acting as a modulator or inhibitor of certain receptors. This makes it a candidate for treating conditions such as anxiety and depression .
Table 1: Potential Therapeutic Targets
| Target Condition | Mechanism of Action | References |
|---|---|---|
| Anxiety Disorders | Modulation of neurotransmitter systems | , |
| Depression | Receptor inhibition | |
| Alzheimer's Disease | Potential acetylcholinesterase inhibition |
Interaction Studies
Initial findings suggest that 2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide may interact with muscarinic receptors, which are implicated in several neurological functions. Further studies using radiolabeled compounds and receptor assays could provide insights into its pharmacodynamics and help identify potential therapeutic applications .
Potential for Drug Development
The compound has been identified as a lead candidate for drug development due to its unique structural characteristics that suggest possible interactions with biological targets. Its potential use as a therapeutic agent for neurological disorders makes it a focal point in ongoing research aimed at developing new derivatives with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of 2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenylacetamide group may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific biological context and the research focus.
Comparison with Similar Compounds
Core Structural Variations
The compound’s structure can be compared to other acetamide derivatives with modifications in the heterocyclic or aromatic substituents:
Functional Group Impact on Bioactivity
- Benzylpiperidine vs. Propan-2-ylpiperidine : The benzyl group in the target compound may enhance binding to aromatic-rich targets (e.g., serotonin or dopamine receptors) compared to the smaller propan-2-yl group, which could improve metabolic stability .
- Chlorophenyl vs. Fluorophenyl : Fluorine’s electronegativity in ’s compound may strengthen hydrogen bonding, whereas chlorine’s bulkiness in the target compound could enhance hydrophobic interactions .
- Benzimidazole vs. Piperidine : ’s benzimidazole derivatives exhibit anthelmintic activity, suggesting that heterocycle choice critically influences target specificity (e.g., tubulin inhibition vs. neurotransmitter modulation) .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : Benzimidazole derivatives (e.g., 3q) exceed 370 g/mol, which may limit blood-brain barrier penetration compared to the target compound (~357 g/mol) .
- Hydrogen Bonding: The target compound’s amino and amide groups provide H-bond donor/acceptor sites, similar to ’s fluorophenyl derivative, which could influence solubility and protein binding .
Biological Activity
2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide, with the chemical formula C20H24ClN3O and CAS Number 882073-11-2, is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential interactions with various biological targets. Its unique combination of a piperidine ring and a chlorophenyl group may confer distinct biological activities, particularly in the central nervous system (CNS).
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and an acetamide moiety. The presence of a chlorine atom on the phenyl ring enhances its chemical properties, potentially influencing its biological activity and pharmacological profile. The following table summarizes key structural characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C20H24ClN3O |
| CAS Number | 882073-11-2 |
| Chemical Structure | Chemical Structure |
| Solubility | Soluble in organic solvents |
Preliminary studies indicate that 2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide may interact with neurotransmitter systems, particularly through modulation of muscarinic receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression. The compound's structural similarity to known psychoactive agents supports its role as a modulator or inhibitor of certain receptors.
Pharmacological Profile
Research has shown that compounds similar to 2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide exhibit various pharmacological activities, including:
- Antidepressant Effects : Initial findings suggest potential efficacy in alleviating symptoms of depression.
- Anxiolytic Properties : Possible anxiolytic effects indicate its usefulness in treating anxiety disorders.
- Neuroprotective Effects : The compound may provide neuroprotection, making it a candidate for further exploration in neurodegenerative disease treatment.
Study on Receptor Binding Affinity
A study focused on the binding affinity of 2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide to muscarinic receptors revealed promising results. The compound demonstrated significant binding affinity, indicating its potential as a therapeutic agent for conditions associated with cholinergic deficits.
Comparative Analysis
The following table compares 2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide with structurally similar compounds regarding their biological activities:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)acetamide | Contains pyrazine instead of chlorophenyl group | Potential AChE inhibitor |
| 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide | Features methoxy group | Antidepressant and neuroprotective properties |
| (2R)-N-[2-(1-benzylpiperidin-4-yl)-2-hydroxyethyl]-2-methyl... | Incorporates trifluoromethyl groups | Enhanced lipophilicity and receptor interaction |
Future Directions
Further research is warranted to elucidate the exact mechanisms of action and therapeutic potential of 2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide. Studies involving radiolabeled compounds and advanced receptor assays could provide deeper insights into its pharmacodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
